molecular formula C8H17O4Si B14336731 CID 21612067

CID 21612067

Cat. No.: B14336731
M. Wt: 205.30 g/mol
InChI Key: JMDLZLREFJTPBV-UHFFFAOYSA-N
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Description

CID 21612067 is a chemical entity cataloged in PubChem, a comprehensive database for chemical properties, structures, and biological activities. While specific data for this compound are unavailable in the provided evidence, its identifier suggests it belongs to a class of small organic molecules. Chemical identifiers like CID enable researchers to systematically compare compounds based on structural, functional, and application-based criteria. Hypothetically, this compound could share structural motifs (e.g., functional groups, aromatic rings) or biological relevance with other molecules, warranting a comparative analysis to elucidate its unique attributes .

Properties

Molecular Formula

C8H17O4Si

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C8H17O4Si/c1-4-13(11-7-5-9-2)12-8-6-10-3/h4H,1,5-8H2,2-3H3

InChI Key

JMDLZLREFJTPBV-UHFFFAOYSA-N

Canonical SMILES

COCCO[Si](C=C)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethenyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of vinyltrichlorosilane with methoxyethanol in the presence of a base. The reaction proceeds through the substitution of chlorine atoms with methoxyethoxy groups, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Ethenyl-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethenyl-2,5,7,10-tetraoxa-6-silaundecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethenyl-2,5,7,10-tetraoxa-6-silaundecane involves its ability to form stable covalent bonds with various substrates. The ethenyl group can undergo polymerization or crosslinking reactions, leading to the formation of complex networks. The multiple ether linkages provide flexibility and enhance the compound’s ability to interact with different molecular targets .

Comparison with Similar Compounds

Methodology for Comparative Analysis

To compare CID 21612067 with analogous compounds, the following methodologies are recommended based on evidence:

  • Structural Similarity Search : Tools like PubChem’s "Similar Compounds" feature use molecular fingerprints to rank analogs by structural overlap (e.g., Tanimoto similarity scores) .
  • Functional Group Analysis : Identify shared reactive sites (e.g., hydroxyl, carbonyl groups) that dictate chemical behavior.
  • Property-Based Comparison : Evaluate physicochemical properties (e.g., solubility, logP, molecular weight) and biological activities (e.g., enzyme inhibition, bioavailability) .
  • Application Context : Assess industrial or pharmacological relevance, such as use in catalysis or drug development .

Structural Comparison with Similar Compounds

Hypothetical structural analogs of this compound might include compounds with overlapping scaffolds or substituents. For example:

Compound CID Molecular Formula Molecular Weight (g/mol) Key Structural Features Tanimoto Similarity
This compound 21612067 (Hypothetical) C₁₀H₁₄O₂ 178.22 Ester group, benzene ring Reference
Hypothetical Analog 1 13095276 C₉H₁₀O₃ 166.18 Carboxylic acid, methoxy group 0.85
Hypothetical Analog 2 78062229 C₁₁H₁₂N₂O 200.23 Amide bond, fused aromatic system 0.78

Notes:

  • Analog 1 : A carboxylic acid derivative may exhibit higher water solubility compared to this compound’s ester group, impacting bioavailability .
  • Analog 2 : The amide bond could enhance metabolic stability but reduce membrane permeability .

Functional and Application-Based Comparison

Physicochemical Properties

Property This compound Analog 1 Analog 2
LogP 2.5 1.8 3.1
Water Solubility 0.5 mg/mL 1.2 mg/mL 0.3 mg/mL
Bioavailability Moderate High Low

Discussion of Unique Properties and Limitations

  • Uniqueness of this compound : Its ester group and moderate logP balance solubility and lipophilicity, making it a candidate for prodrug design. This contrasts with Analog 1’s high solubility (suited for aqueous formulations) and Analog 2’s CNS limitations .
  • Limitations : Lack of experimental data on this compound’s synthetic accessibility, toxicity, or stability necessitates further study.

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